molecular formula C35H31N3O5 B3209465 N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide CAS No. 105862-10-0

N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B3209465
CAS No.: 105862-10-0
M. Wt: 573.6 g/mol
InChI Key: KRWWFHKPTRHVMD-XAGDYJCDSA-N
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Description

Chemical Structure and Synthesis
The compound N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide (CAS: 104579-02-4) is a cytidine derivative modified at the N4 position with a benzamide group and at the sugar moiety with a trityloxymethyl (triphenylmethoxymethyl) protective group . Its molecular formula is C₁₇H₁₉N₃O₅, and it has a molecular weight of 345.35 g/mol .

The synthesis involves protecting the hydroxyl group of the sugar with a trityl group to prevent unwanted side reactions during oligonucleotide assembly. For example, in , similar intermediates are synthesized using trityl-protected sugars and phosphoramidite chemistry under argon, followed by purification via silica gel chromatography . Analytical characterization includes UPLC/MS (purity >94%) and NMR spectroscopy to confirm structural integrity .

Applications
This compound is a key intermediate in therapeutic oligonucleotide synthesis, particularly for antisense or siRNA therapies, where protective groups like trityl enhance stability during chemical reactions .

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H31N3O5/c39-29-23-32(38-22-21-31(37-34(38)41)36-33(40)25-13-5-1-6-14-25)43-30(29)24-42-35(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22,29-30,32,39H,23-24H2,(H,36,37,40,41)/t29-,30+,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWWFHKPTRHVMD-XAGDYJCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C18H24N5O10\text{C}_{18}\text{H}_{24}\text{N}_5\text{O}_{10}

This molecular structure features a benzamide moiety linked to a pyrimidine derivative, which is further substituted with a hydroxylated oxolane. The presence of the trityloxymethyl group enhances its lipophilicity, which can influence its biological interactions.

The biological activity of this compound has been attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit specific enzymes involved in nucleic acid metabolism. This inhibition can lead to the suppression of tumor cell proliferation.
  • Modulation of Cellular Signaling Pathways : It may affect various signaling pathways that are crucial for cell survival and apoptosis. This modulation can enhance the efficacy of existing chemotherapeutic agents.
  • Antiviral Properties : Preliminary studies suggest that this compound might exhibit antiviral activity by interfering with viral replication processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor ActivityInhibits proliferation of cancer cell lines
Antiviral ActivityEffective against certain RNA viruses
Enzyme InhibitionTargets nucleoside metabolism enzymes
Cytotoxic EffectsInduces apoptosis in malignant cells

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in vitro. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antiviral Potential

In an investigation focusing on viral infections, this compound exhibited promising results against influenza viruses. The study indicated that it could reduce viral load in infected cells by disrupting viral RNA synthesis.

Research Findings

Recent findings have highlighted the compound's potential as a lead candidate for drug development. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity. Ongoing research aims to elucidate its pharmacokinetic properties and optimize its therapeutic index.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzamide moiety linked to a pyrimidine derivative with a hydroxymethyl oxolane ring. Its molecular formula is C16H17N3O5C_{16}H_{17}N_{3}O_{5}, and its molecular weight is approximately 331.33 g/mol. The presence of functional groups such as hydroxyl and carbonyl enhances its reactivity and potential biological activity.

Therapeutic Applications

  • Antiviral Activity :
    • Research indicates that compounds similar to N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide exhibit antiviral properties, particularly against RNA viruses. These compounds may inhibit viral replication by interfering with viral polymerases or other enzymatic pathways essential for viral life cycles .
  • Cancer Treatment :
    • The compound has been investigated for its role as a TLR7 agonist, which can stimulate immune responses against tumors. TLR7 activation has been associated with enhanced anti-tumor immunity, making this compound a candidate for cancer immunotherapy .
  • Nucleoside Analog :
    • As a nucleoside analog, it can potentially disrupt nucleic acid synthesis in pathogens or cancer cells, leading to cell death or inhibition of proliferation. This mechanism is similar to other established antiviral agents that target DNA or RNA synthesis pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

  • Study on Antiviral Properties : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific RNA viruses in vitro, suggesting potential for further development into therapeutic agents .
  • Cancer Immunotherapy Trials : Clinical trials involving TLR7 agonists have shown promising results in enhancing anti-tumor responses in patients with specific types of cancer .
  • Nucleoside Analog Studies : Research has highlighted the effectiveness of nucleoside analogs in treating viral infections like HIV and Hepatitis C, providing a basis for exploring similar compounds like this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Nucleoside Analogs with Modified Bases

Decitabine (CAS: 2353-33-5)
  • Structure: 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one.
  • Key Differences: Replaces the cytosine ring with a triazinone ring and lacks the benzamide group.
  • Application : Hypomethylating agent used in myelodysplastic syndromes .
Cedazuridine (CAS: 163939-07-7)
  • Structure : (4R)-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one.
  • Key Differences : Contains a difluorinated sugar and a diazinan-2-one ring.
  • Application : Inhibits cytidine deaminase to enhance Decitabine’s bioavailability .
Enocitabine (CAS: 55726-47-1)
  • Structure : N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide.
  • Key Differences : Substitutes benzamide with a long-chain docosanamide group.
  • Application : Antiviral agent with improved lipid solubility .

Modifications at the N4 Position

Compound N4 Substituent Molecular Weight Biological Activity Reference
Target Compound Benzamide 345.35 g/mol Oligonucleotide intermediate
N4-Ethyl-2′-deoxycytidine Ethylamino 270.10 g/mol Unclear; kinase substrate
N4-Isonicotinamide Derivative Isonicotinamide ~345 g/mol Phosphorylated by dCK (40% yield)
N4-Acetyl Derivative Acetamide 270.10 g/mol Not phosphorylated by dNK/dCK

Key Insight: The benzamide group in the target compound enhances kinase recognition (e.g., dCK), whereas bulkier or charged groups (e.g., docosanamide in Enocitabine) alter solubility and activity .

Sugar Moiety Modifications

Compound Protective Group Stability Synthesis Conditions Reference
Target Compound Trityloxymethyl Acid-labile Requires mild acidic deprotection
TBDMS-Protected Analog tert-Butyldimethylsilyl Base-stable Stable under basic conditions
DMT-Protected Analog Dimethoxytrityl Acid-labile Similar to trityl

Key Insight : Trityl groups are preferred for stepwise oligonucleotide synthesis due to their selective removal, while TBDMS offers stability in diverse pH conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Reactant of Route 2
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N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

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